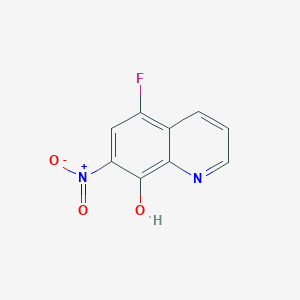

5-Fluoro-7-nitroquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-7-nitroquinolin-8-ol: is a fluorinated quinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Various synthetic methods can be employed, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-7-nitroquinolin-8-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitro group to an amino group.

Substitution: This reaction can replace the fluorine or nitro groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-fluoro-7-aminoquinolin-8-ol .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-7-nitroquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity .

Medicine: Medicinally, this compound and its derivatives are explored for their antibacterial, antiviral, and anticancer activities. The incorporation of fluorine often enhances the biological activity and metabolic stability of these compounds .

Industry: In the industrial sector, this compound is used in the development of materials such as liquid crystals and dyes. Its unique optical properties make it suitable for various applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-nitroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and DNA. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or disruption of DNA processes . This can result in antibacterial or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar: An antineoplastic drug used in transplantation medicine.

Uniqueness: 5-Fluoro-7-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications .

Biological Activity

5-Fluoro-7-nitroquinolin-8-ol (CAS No. 18472-02-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to inhibit specific enzymes involved in nucleic acid metabolism, which can lead to disruptions in cellular processes such as proliferation and apoptosis. The compound's structural features allow it to engage in hydrogen bonding and π-stacking interactions with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: Antiproliferative Effects

A study conducted on HeLa cells revealed that this compound induces apoptosis through a caspase-dependent pathway. The IC50 value for this compound was found to be approximately 2.5 µM, indicating potent activity against these cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Caspase-dependent apoptosis |

| MCF-7 | 3.1 | Induction of cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial strains, demonstrating effective inhibition.

Research Findings on Antimicrobial Properties

- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications at various positions on the quinoline ring have been explored to enhance potency and selectivity.

| Modification | Activity Change |

|---|---|

| Fluorine substitution at C5 | Increased anticancer activity |

| Nitro group at C7 | Enhanced antimicrobial properties |

Properties

CAS No. |

18472-02-1 |

|---|---|

Molecular Formula |

C9H5FN2O3 |

Molecular Weight |

208.15 g/mol |

IUPAC Name |

5-fluoro-7-nitroquinolin-8-ol |

InChI |

InChI=1S/C9H5FN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H |

InChI Key |

WJOHCSADJQUMCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.